molecular formula C19H18N2O3 B6072008 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide

3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide

Cat. No. B6072008
M. Wt: 322.4 g/mol
InChI Key: YSPWZNSGCYNLQU-UHFFFAOYSA-N
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Description

3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide, also known as Compound X, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X involves the inhibition of various signaling pathways that are involved in the progression of diseases. In cancer research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X inhibits the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. In inflammation research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X inhibits the NLRP3 inflammasome pathway, which is involved in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X has been shown to have various biochemical and physiological effects. In cancer research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorder research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X protects neurons from oxidative stress and reduces neuroinflammation, leading to the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X in lab experiments include its high purity, availability in large quantities, and well-established synthesis method. The limitations of using 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy.

Future Directions

There are many future directions for the research of 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to study its potential toxicity and establish its safety profile. Additionally, future research could focus on the development of more potent analogs of 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X with improved efficacy and safety profiles. Overall, the research on 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X has shown promising results and has the potential to lead to the development of new and effective therapies for various diseases.

Synthesis Methods

The synthesis method of 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X involves the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylamine with N,N-dimethylpropanamide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X in large quantities, making it readily available for scientific research.

Scientific Research Applications

3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide X has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

3-[3-(1,3-dioxoisoindol-2-yl)phenyl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-20(2)17(22)11-10-13-6-5-7-14(12-13)21-18(23)15-8-3-4-9-16(15)19(21)24/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPWZNSGCYNLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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